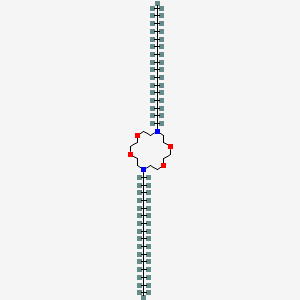

7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-d66

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-d66 is a deuterated azacrown ether. This compound is known for its unique structure, which includes two hexadecyl chains and a diazacyclooctadecane ring with four oxygen atoms. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-d66 involves the reaction of appropriate starting materials under controlled conditionsSpecific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped to handle complex organic syntheses. The process involves multiple steps, including purification and quality control to ensure the final product meets research-grade standards .

Analyse Des Réactions Chimiques

Types of Reactions

7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-d66 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .

Applications De Recherche Scientifique

Structural Characteristics

7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-d66 features a complex structure characterized by the presence of two hexadecyl chains and a tetraoxa-diazacyclooctadecane framework. The molecular formula is C44H24D66N2O4, with a molecular weight of approximately 706.2 g/mol. Its unique structure allows for significant interactions with various metal ions and organic molecules.

Analytical Chemistry

Complexation Studies : The compound has been extensively utilized in complexation studies due to its ability to form stable complexes with various metal ions. For instance, it has been shown to effectively chelate magnesium ions, which can be crucial for understanding metal ion behavior in biological systems .

Spectroscopic Analysis : In spectroscopic studies, this compound has been employed to investigate complex-forming reactions with iodine. Such studies are vital for developing new analytical techniques for detecting trace elements in environmental samples .

Materials Science

Nanomaterials Synthesis : The compound serves as a template in the synthesis of nanomaterials. Its macrocyclic structure facilitates the formation of nanoscale materials with specific properties. Research has demonstrated its role in creating functionalized surfaces that enhance the performance of electronic devices .

Electrode Modification : In electrochemistry, this compound is used to modify electrodes for improved sensitivity and selectivity in sensor applications. Its ability to interact with various analytes makes it suitable for developing advanced electrochemical sensors .

Biochemistry

Ligand Development : The compound is an essential building block for developing new ligands used in biochemical assays. For example, derivatives of this macrocycle have been synthesized to study enzyme-substrate interactions and protein folding mechanisms .

Proteomics Research : The dihexadecyl variant of this compound is specifically utilized in proteomics research to facilitate the separation and analysis of proteins through affinity chromatography techniques. Its hydrophobic nature enhances the binding capacity for proteins .

Case Study 1: Metal Ion Complexation

In a study published by Hall et al., the complexation properties of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane derivatives were analyzed using various metal ions. The stability constants were determined through potentiometric titrations, revealing strong binding affinities that suggest potential applications in metal ion extraction processes .

Case Study 2: Nanomaterial Fabrication

A recent investigation demonstrated the use of this compound as a template for synthesizing silver nanoparticles. The resulting nanoparticles exhibited enhanced catalytic activity in organic reactions, showcasing the compound's role in nanotechnology .

Table 1: Stability Constants of Metal Complexes

| Metal Ion | Stability Constant (log K) |

|---|---|

| Mg²⁺ | 5.67 |

| Ca²⁺ | 4.92 |

| Zn²⁺ | 6.15 |

Table 2: Applications Overview

| Application Area | Specific Use |

|---|---|

| Analytical Chemistry | Complexation studies with metal ions |

| Materials Science | Template for nanomaterial synthesis |

| Biochemistry | Ligand development for enzyme assays |

Mécanisme D'action

The mechanism of action of 7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-d66 involves its ability to form stable complexes with various ions and molecules. This property is due to the presence of the diazacyclooctadecane ring, which can coordinate with metal ions and other species. The molecular targets and pathways involved in its action depend on the specific application and the nature of the interacting species .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A similar crown ether used in complexation studies.

7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Another variant with benzyl groups instead of hexadecyl chains

Uniqueness

7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-d66 is unique due to its deuterated nature and the presence of long hexadecyl chains. These features enhance its stability and make it particularly useful in specialized research applications .

Activité Biologique

7,16-Dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-d66 is a synthetic compound belonging to the class of diaza-crown ethers. Its unique structure endows it with significant biological activities that have been explored in various research studies. This article provides a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C32H66N2O4

- Molecular Weight : 542.88 g/mol

- IUPAC Name : 7,16-dihexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

This compound features a crown ether framework with multiple ether linkages and nitrogen atoms that facilitate interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

Antimicrobial Activity

Research indicates that compounds in the diaza-crown family exhibit antimicrobial properties. A study demonstrated that 7,16-Dihexadecyl derivatives effectively inhibit the growth of various bacteria and fungi through membrane disruption mechanisms.

Cytotoxicity and Cancer Research

In vitro studies have shown that this compound can induce cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | G2/M phase arrest |

| A549 | 18 | Reactive oxygen species (ROS) generation |

Ion Transport Mechanisms

As a crown ether derivative, this compound has been studied for its ability to transport ions across lipid membranes. It has shown potential in facilitating potassium ion transport, which is crucial for maintaining cellular homeostasis.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several derivatives of tetraoxa-diazacyclooctadecane against clinical isolates of Staphylococcus aureus. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant strains.

Case Study 2: Cancer Cell Line Studies

In another investigation focusing on breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability when compared to control groups. Flow cytometry analysis confirmed increased apoptotic cells after treatment.

Propriétés

IUPAC Name |

7,16-bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H90N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-45-33-37-47-41-43-49-39-35-46(36-40-50-44-42-48-38-34-45)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPIJRABMHXEIR-MRVSPWAISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1CCOCCOCCN(CCOCCOCC1)CCCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCOCCOCCN(CCOCCOCC1)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H90N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

777.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.